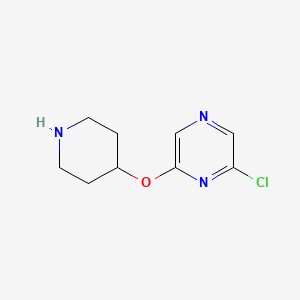

2-Chloro-6-(4-piperidinyloxy)pyrazine

Descripción

Historical Context of Pyrazine (B50134) Derivatives in Chemical Sciences

Pyrazine is a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms at opposite positions. ontosight.aiwikipedia.org The discovery of pyrazine compounds dates back to the late 19th century. ontosight.ai Initially, much of the interest in pyrazine and its derivatives was driven by the food and fragrance industries, as these compounds are key contributors to the aromas of roasted, baked, or fermented foods like coffee, bread, and beer. ontosight.aiwikipedia.orgresearchgate.net

The transition of pyrazine derivatives into the realm of medicinal chemistry occurred as their diverse pharmacological properties became evident. wisdomlib.org The pyrazine ring is now recognized as a "privileged scaffold" in drug discovery, appearing in numerous biologically active compounds. mdpi.com A notable example is Bortezomib, a pyrazine-containing therapeutic agent that was the first FDA-approved proteasome inhibitor for treating multiple myeloma. mdpi.com Another significant pyrazine-based drug is Favipiravir, a prodrug that inhibits the RNA-dependent RNA polymerase of the influenza virus and has been investigated for its potential against other RNA viruses. mdpi.com The historical journey of pyrazines, from flavor components to critical elements in pharmaceuticals, underscores their chemical versatility and enduring relevance in science. researchgate.netunimas.my

Significance of Halogenation in Pyrazine Chemistry

Halogenation, the process of incorporating one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular structure, is a fundamental strategy in medicinal chemistry to modulate the properties of a compound. mt.com When applied to the pyrazine ring, halogenation significantly alters its electronic and physicochemical characteristics. rsc.orgrsc.org

The introduction of a halogen, such as chlorine, which is an electron-withdrawing group, can lower the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). rsc.org This modification can make the compound more resistant to oxidation and easier to reduce, which can be crucial for tuning its biological activity and metabolic stability. rsc.org Halogenation is a well-established method for converting p-type semiconductor materials into n-type or ambipolar ones in materials science, a principle that has analogous benefits in tuning the electronic properties of drug candidates. rsc.org

Furthermore, the carbon-halogen bond serves as a versatile synthetic handle. nih.govnih.gov Chloropyrazines, for instance, can undergo a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functional groups such as cyano, alkenyl, alkynyl, alkyl, and aryl moieties onto the pyrazine core, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies. nih.gov This synthetic tractability makes halogenated pyrazines valuable intermediates in the construction of complex, highly functionalized molecules for drug discovery. mdpi.com

| Property Change | Effect of Halogenation on Pyrazine Ring |

| Electronic Properties | Lowers LUMO energy levels, facilitating electron injection and transport. rsc.org |

| Metabolic Stability | Can block sites of metabolic attack, increasing the drug's half-life. |

| Binding Affinity | Halogen atoms can form halogen bonds, a type of non-covalent interaction that can enhance binding to biological targets. |

| Synthetic Versatility | The C-Cl bond provides a reactive site for cross-coupling reactions, enabling diversification. nih.gov |

Overview of Piperidine (B6355638) and Ethers in Pharmaceutical Design

The structure of 2-Chloro-6-(4-piperidinyloxy)pyrazine features two other critical components widely used in drug design: a piperidine ring and an ether linkage.

Piperidine Scaffold: Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals. nih.govnih.govencyclopedia.pub Its derivatives are found in more than twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anti-cancer agents. nih.govencyclopedia.pubarizona.edu The popularity of the piperidine scaffold can be attributed to several factors:

It can serve as a scaffold to orient functional groups in three-dimensional space, allowing for precise interaction with biological targets.

The nitrogen atom is basic, which can be crucial for salt formation, improving solubility and bioavailability.

Introducing chirality into the piperidine ring can significantly enhance biological activity and selectivity. thieme-connect.com

It can modulate physicochemical properties to improve a compound's pharmacokinetic profile. thieme-connect.com

Ether Linkage: Ethers (R-O-R') are another fundamental functional group in medicinal chemistry, valued for their ability to modify a molecule's properties. numberanalytics.comnumberanalytics.com Incorporating an ether linkage can:

Improve Metabolic Stability: Ethers are generally more stable and less reactive than other functional groups like esters, making them less susceptible to metabolic cleavage. numberanalytics.com

Enhance Lipophilicity: The ether group can increase a compound's lipophilicity, which can improve its ability to cross biological membranes. numberanalytics.comnumberanalytics.com

Modify Solubility: While increasing lipophilicity, the oxygen atom in an ether can also act as a hydrogen bond acceptor, which can help maintain a degree of aqueous solubility. numberanalytics.com

Serve as a Flexible Linker: The ether bond provides rotational flexibility, allowing it to act as a spacer between two other important pharmacophoric groups.

Many successful drugs contain ether functional groups, including anesthetics (e.g., isoflurane), analgesics, and antidepressants (e.g., fluoxetine). numberanalytics.comlongdom.org

| Moiety | Role in Pharmaceutical Design | Examples of Therapeutic Areas |

| Piperidine | Key building block and scaffold, modulates physicochemical properties, provides a basic center for salt formation. nih.govarizona.eduthieme-connect.com | CNS modulators, antihistamines, anti-cancer drugs, analgesics. encyclopedia.pubarizona.edu |

| Ether | Improves metabolic stability, modifies lipophilicity and solubility, acts as a flexible linker. numberanalytics.comnumberanalytics.comlabinsights.nl | Anesthetics, analgesics, antidepressants, antibiotics. numberanalytics.comnumberanalytics.com |

Research Gaps and Opportunities for this compound

A review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While its individual components—the chloropyrazine core, the piperidine ring, and the ether linkage—are all well-established and highly valued building blocks in medicinal chemistry, there is a notable lack of published research on the synthesis, properties, and potential applications of this combined molecule.

This absence of specific data presents a clear opportunity for investigation. The compound stands as a promising, yet unexplored, chemical entity. Research could proceed in several directions:

Novel Synthetic Methodologies: Developing efficient and scalable synthetic routes to this compound and its analogs would be a valuable contribution.

Scaffold for Library Synthesis: The reactive chloro group on the pyrazine ring makes this molecule an ideal starting point for creating a library of novel compounds. nih.gov By performing cross-coupling reactions at this position, a wide range of substituents could be introduced, leading to new chemical entities for biological screening.

Fragment-Based Drug Discovery: The molecule itself could be explored as a fragment or lead compound in drug discovery programs targeting various diseases. The combination of a halogenated aromatic system, a flexible linker, and a basic nitrogenous heterocycle provides multiple points for potential interaction with biological targets.

Chemical Biology Probes: Derivatives of this compound could be developed as chemical probes to study biological pathways or validate new drug targets.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-6-piperidin-4-yloxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-8-5-12-6-9(13-8)14-7-1-3-11-4-2-7/h5-7,11H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHLIZGFBFJFNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CN=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthesis of the Pyrazine (B50134) Core and Halogenation

The initial phase of the synthesis concentrates on building the foundational pyrazine structure and installing the necessary chlorine atoms. This typically begins with the synthesis of a suitable pyrazine precursor, followed by a regioselective chlorination step.

The formation of the pyrazine ring can be achieved through various established organic chemistry reactions. A common and effective method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For the synthesis of precursors to 2,6-disubstituted pyrazines, a frequently employed starting material is 2-hydroxypyrazine (B42338).

One industrial method to produce a key precursor, 2-hydroxypyrazine sodium salt, involves the ammoniation and cyclization of raw materials such as methyl chloroacetate (B1199739) and glyoxal. google.com This sodium salt can then be converted to 2-hydroxypyrazine. Subsequently, 2-hydroxypyrazine can be transformed into 2-chloropyrazine (B57796) through reaction with a chlorinating agent like phosphorus oxychloride (POCl₃), often catalyzed by N,N-dimethylaminopyridine. google.com

Another prominent strategy for pyrazine synthesis is the self-condensation of two molecules of an α-aminocarbonyl compound, which after oxidation, yields the pyrazine ring. The choice of the α-aminocarbonyl precursor dictates the substitution pattern on the resulting pyrazine.

With a monochlorinated pyrazine in hand, the next critical step is the introduction of a second chlorine atom at the 6-position to yield 2,6-dichloropyrazine (B21018), a pivotal intermediate. Direct chlorination of pyrazine itself can be challenging and may lead to a mixture of products or decomposition. nih.gov

A patented method for the regioselective synthesis of 2,6-dichloropyrazine involves the chlorination of monochloropyrazine with gaseous chlorine. google.com A key aspect of this process is the use of 2,6-dichloropyrazine itself as the reaction solvent to minimize the formation of by-products. The reaction is typically carried out in the presence of a small amount of water at elevated temperatures.

A representative procedure involves charging a reactor with monochloropyrazine and 2,6-dichloropyrazine. The mixture is heated, and chlorine gas is introduced until the reaction is complete, as monitored by gas chromatography. The product, 2,6-dichloropyrazine, is then isolated by filtration after the addition of water and pH adjustment.

| Parameter | Condition | Reference |

| Starting Material | Monochloropyrazine | google.com |

| Reagent | Gaseous Chlorine (Cl₂) | google.com |

| Solvent | 2,6-Dichloropyrazine | google.com |

| Temperature | 60-140 °C | google.com |

| Additive | Water | google.com |

| Yield | ~90% | google.com |

This interactive table summarizes the typical reaction conditions for the synthesis of 2,6-dichloropyrazine.

An alternative industrial process involves the chlorination of 2-chloropyrazine in dimethylformamide (DMF) as a solvent, with a catalyst such as triethylamine. google.com The reaction is heated, and chlorine gas is bubbled through the solution. After the reaction, the product is crystallized by the addition of water. google.com

Derivatization and Analog Synthesis

The 2-chloro-6-(4-piperidinyloxy)pyrazine scaffold is a versatile starting point for creating a diverse library of analogs, which is a common strategy in drug discovery to explore structure-activity relationships. researchgate.net

The chlorine atom at the 2-position of the pyrazine ring serves as a convenient handle for introducing various substituents through cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used and powerful method for this transformation, enabling the formation of carbon-carbon bonds. libretexts.org This reaction involves the coupling of the chloropyrazine derivative with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netnih.govnih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired biaryl or heteroaryl pyrazine derivatives. researchgate.netnih.gov For instance, palladium catalysts like Pd(PPh₃)₄ or those with bulky, electron-rich phosphine (B1218219) ligands are often effective. libretexts.org

Table 1: Examples of Suzuki Coupling Reactions

| Aryl Boronic Acid | Catalyst/Ligand | Base | Product Example |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Phenyl-6-(4-piperidinyloxy)pyrazine |

| 4-Fluorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | 2-(4-Fluorophenyl)-6-(4-piperidinyloxy)pyrazine |

The secondary amine of the piperidine (B6355638) moiety offers another site for extensive derivatization. nih.gov Common modifications include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: This can be achieved through reactions with alkyl halides in the presence of a base or via reductive amination with aldehydes or ketones. researchgate.netresearchgate.net Reductive amination is a versatile method that allows for the introduction of a wide range of substituents.

N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding N-acyl derivatives.

N-Arylation: The Buchwald-Hartwig amination is a powerful tool for forming N-aryl bonds.

These modifications can significantly impact the compound's properties, such as basicity and lipophilicity. nih.gov For example, N-methylation would increase the basicity of the piperidine nitrogen.

Table 2: Examples of Piperidine Ring Derivatization

| Reagent | Reaction Type | Product Example |

|---|---|---|

| Methyl iodide | N-Alkylation | 2-Chloro-6-(1-methyl-4-piperidinyloxy)pyrazine |

| Benzaldehyde, NaBH(OAc)₃ | Reductive Amination | 2-Chloro-6-(1-benzyl-4-piperidinyloxy)pyrazine |

Isosteric replacement of the chlorine atom is a common strategy in medicinal chemistry to fine-tune a molecule's properties. cambridgemedchemconsulting.comprinceton.edu Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. u-tokyo.ac.jp

Common isosteres for chlorine include:

Methyl group (CH₃): Often considered a classic isostere for chlorine due to similar steric bulk. u-tokyo.ac.jp

Trifluoromethyl group (CF₃): This group is significantly more electron-withdrawing than chlorine and can alter the electronic properties of the pyrazine ring.

Cyano group (CN): Another electron-withdrawing group that can serve as a chlorine replacement.

The synthesis of these analogs would typically start from a differently substituted pyrazine raw material. For instance, a trifluoromethyl analog could be prepared from 2-chloro-6-(trifluoromethyl)pyrazine.

While the parent compound is achiral, its derivatives can be chiral. If a racemic mixture of a chiral derivative is synthesized, separation of the enantiomers is often necessary.

Chiral Resolution: This can be accomplished using techniques like chiral chromatography, which utilizes a chiral stationary phase to separate the enantiomers. nih.govnih.gov Kinetic resolution is another approach where one enantiomer reacts faster with a chiral reagent, allowing for the separation of the unreacted, slower-reacting enantiomer. nih.govrsc.orgwhiterose.ac.ukacs.org

Enantioselective Synthesis: A more efficient strategy is to synthesize the desired enantiomer directly. nih.govnih.govajchem-a.com This can be achieved by using enantiomerically pure starting materials, such as a resolved chiral piperidinol, or by employing a chiral catalyst or auxiliary in the synthesis. researchgate.netresearchgate.net For example, phenylglycinol-derived oxazolopiperidone lactams have been used as versatile intermediates for the enantioselective synthesis of substituted piperidines. researchgate.netresearchgate.net

Advanced Structural and Spectroscopic Analysis for Research Applications

Computational Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry for predicting molecular properties with high accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrazine (B50134) derivatives, DFT calculations, often employing functionals like B3LYP, are utilized to determine fundamental electronic properties. researchgate.net These calculations can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

In related pyrazine-containing compounds, such as certain porphyrin complexes, DFT has been used to understand how structural modifications tune electronic properties. mdpi.com For 2-Chloro-6-(4-piperidinyloxy)pyrazine, DFT would allow researchers to map the electron density distribution, identifying electron-rich and electron-deficient regions, which is key to predicting its behavior in chemical reactions. Natural Bond Orbital (NBO) analysis, another DFT-based method, can further detail charge transfer interactions within the molecule. researchgate.net

Table 1: Illustrative Electronic Properties Calculated by DFT for a Representative Pyrazine Derivative This table demonstrates the type of data generated from DFT calculations, based on findings for related compounds.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity. |

The structural flexibility of this compound, particularly concerning the piperidine (B6355638) ring and its linkage to the pyrazine core, necessitates a thorough conformational analysis. The piperidine ring can adopt several conformations, most commonly the chair, twisted-boat, and boat forms. Computational methods can calculate the relative energies of these conformers to identify the most stable, or ground-state, conformation.

Studies on similar 2,6-disubstituted piperidin-4-ones have shown that these compounds predominantly exist in a chair conformation with bulky substituents occupying equatorial positions to minimize steric hindrance. asianpubs.org For this compound, it is expected that the piperidine ring would also favor a chair conformation. Furthermore, the rotational barrier around the C-O bond connecting the pyrazine and piperidine moieties can be calculated to understand the molecule's dynamic behavior in solution. In some ether-linked piperazines, an axial conformation has been found to be stabilized by intramolecular hydrogen bonding. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom of the ether linkage, indicating these are the primary sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms. Such analyses have been performed on related compounds like 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide to evaluate the most probable sites for electrophilic attacks. chemrxiv.org

Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts has become highly accurate through DFT calculations, often supplemented with machine learning models. arxiv.orgnih.gov For small organic molecules, mean absolute errors (MAE) of less than 0.2 ppm for ¹H shifts and 2.0 ppm for ¹³C shifts are achievable when comparing predicted and experimental data. nih.gov These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus, which are converted into chemical shifts.

IR Vibrational Modes: Theoretical vibrational analysis using DFT can predict the frequencies and intensities of infrared (IR) absorption bands. core.ac.uk These calculated spectra are crucial for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. For instance, studies on 2-chloropyrazine (B57796) have assigned the pyrazine ring stretching modes and C-H stretching modes by correlating experimental data with DFT calculations. researchgate.net The ring breathing mode, a key vibrational signature, has also been identified through such comparative analysis. researchgate.net

Crystallographic Studies (X-ray Diffraction)

While computational methods predict the structure of a single molecule in the gas phase or in solution, X-ray diffraction provides definitive information about the molecule's conformation and arrangement in the solid state.

Single-crystal X-ray diffraction analysis would precisely determine the bond lengths, bond angles, and torsion angles of this compound. This technique would confirm the preferred conformation of the piperidine ring (e.g., chair) and the spatial arrangement of the substituents on the pyrazine ring.

Furthermore, crystallographic studies reveal how molecules pack together in a crystal lattice, governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking. In a study of a similar heterocyclic compound, 2-chloro-4,6-dimethoxy-1,3,5-triazine, the molecules were found to lie on a crystallographic mirror plane, with close contacts identified between atoms of neighboring molecules. nih.gov For this compound, analysis of the crystal packing would identify any hydrogen bonding involving the piperidine N-H group or other potential intermolecular interactions that stabilize the solid-state structure.

Table 2: Illustrative Crystallographic Data for a Related Chlorinated Heterocycle This table presents typical data obtained from an X-ray diffraction study, based on published data for 2-chloro-4,6-dimethoxy-1,3,5-triazine, to exemplify the expected findings. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Orthorhombic | The geometry of the unit cell. |

| Space Group | Pnma | The symmetry elements of the crystal. |

| a (Å) | 8.125 | Unit cell dimension along the a-axis. |

| b (Å) | 15.431 | Unit cell dimension along the b-axis. |

| c (Å) | 6.014 | Unit cell dimension along the c-axis. |

| Z | 4 | Number of molecules per unit cell. |

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The molecular structure of this compound allows for several types of intermolecular interactions that are crucial in its solid-state packing and its interactions with biological macromolecules. These non-covalent interactions primarily include hydrogen bonding and halogen bonding.

Hydrogen Bonding: The molecule contains multiple sites capable of acting as hydrogen bond acceptors and one primary site that can act as a hydrogen bond donor. The two nitrogen atoms of the pyrazine ring and the ether oxygen atom of the piperidinyloxy group are potential hydrogen bond acceptors. ustc.edu.cn The secondary amine group (N-H) within the piperidine ring is a hydrogen bond donor. libretexts.org In a condensed phase, it is expected that N-H···N (piperidine-pyrazine) or N-H···O (piperidine-ether) hydrogen bonds would be significant. In the presence of other donor molecules, such as water, the pyrazine nitrogens are known to be effective hydrogen bond acceptors. psu.edu These interactions can lead to the formation of extensive networks, such as chains or dimers, which dictate the crystal packing arrangement. nih.govnih.gov

Halogen Bonding: The chlorine atom attached to the pyrazine ring can act as an electrophilic region, known as a σ-hole, allowing it to function as a halogen bond donor. acs.orgnih.gov This interaction occurs when the chlorine atom forms a net attractive force with a nucleophilic region on an adjacent molecule, such as the lone pair of electrons on a pyrazine nitrogen or an ether oxygen. acs.orgrsc.org Halogen bonds are highly directional and can play a significant role in molecular recognition and the stabilization of crystal lattices, often competing with or complementing hydrogen bonds. ustc.edu.cnacs.org The strength of this interaction follows the order Cl < Br < I, but even for chlorine, it can be a structurally directing force. ustc.edu.cn The interplay between hydrogen and halogen bonding creates a complex supramolecular architecture that influences the material's physical properties.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed geometric parameters such as bond lengths, bond angles, and dihedral angles are fundamental for a precise understanding of a molecule's three-dimensional structure and conformational preferences. While a specific crystal structure for this compound is not publicly available, analysis of its constituent fragments from crystallographic databases provides insight into its expected geometry. The data presented below is based on studies of pyrazine and related heterocyclic systems. nist.govnist.gov

Table 1: Representative Geometric Parameters for Pyrazine and Piperidine Moieties Note: These values are derived from studies on pyrazine and related piperidine-containing structures and serve as an approximation for this compound.

Advanced Mass Spectrometry and Ion Mobility Studies

Precursor Ion Fragmentation Pathways

Mass spectrometry (MS) is a powerful tool for elucidating molecular structures by analyzing the fragmentation patterns of ionized molecules. For this compound, electrospray ionization (ESI) would likely produce a protonated molecular ion, [M+H]⁺. The subsequent fragmentation (MS/MS) of this precursor ion can be predicted based on the established principles of bond cleavage in similar heterocyclic and amine-containing compounds. libretexts.orgnih.govnih.gov

The most probable fragmentation pathways would involve the cleavage of the most labile bonds. The ether linkage (C-O) and the bonds within the piperidine ring are likely sites for initial fragmentation.

Cleavage of the C-O Ether Bond: A primary fragmentation pathway would be the cleavage of the bond between the pyrazine ring and the piperidinyloxy moiety. This can occur in two ways, leading to two major fragment ions:

A fragment corresponding to the protonated 2-chloro-6-hydroxypyrazine ion.

A fragment corresponding to the piperidinyl cation or a related radical cation following rearrangement.

Fragmentation of the Piperidine Ring: Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pattern for amines. libretexts.org This would involve the loss of alkyl radicals from the piperidine ring, leading to a series of fragment ions with specific mass losses.

Fragmentation of the Pyrazine Ring: Following initial fragmentation, the chloropyrazine fragment can undergo further breakdown. This typically involves the sequential loss of small, stable neutral molecules such as hydrogen cyanide (HCN) and carbon monoxide (CO), which is characteristic of nitrogen-containing aromatic rings. derpharmachemica.comresearchgate.net

These fragmentation patterns provide a structural fingerprint that can be used to identify the compound and distinguish it from its isomers.

Collision Cross Section (CCS) Determination for Structural Isomer Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion. nih.gov The key parameter derived from ion mobility is the Collision Cross Section (CCS), which is a measure of the effective area of the ion as it travels through a buffer gas. byu.edu This technique is exceptionally useful for distinguishing between structural isomers, which have identical masses and cannot be differentiated by mass spectrometry alone. mdpi.comnih.gov

For a compound like this compound, several structural isomers exist. For example, positional isomers could have the chlorine atom at the 3rd or 5th position of the pyrazine ring instead of the 2nd. While these isomers would have the same m/z value, their three-dimensional structures would differ slightly. This difference in shape would result in distinct CCS values. nih.gov An isomer with a more compact structure will experience fewer collisions with the buffer gas and travel faster, resulting in a smaller CCS value, whereas a more extended, bulkier isomer will have a larger CCS value. nih.gov

The experimental determination of CCS values involves calibrating the ion mobility instrument with compounds of known CCS. nih.gov By comparing the experimentally measured CCS of an unknown compound to a database of known values or to predicted values from computational modeling, its identification can be confirmed with much higher confidence. nih.govrsc.org

Table 2: Conceptual Data for Isomer Differentiation using CCS This table illustrates the principle of how CCS values would be used to differentiate hypothetical isomers of Chloro-(4-piperidinyloxy)pyrazine. The CCS values are hypothetical.

Structure Activity Relationship Sar and Mechanistic Studies Preclinical Focus

Impact of 2-Chloro-6-(4-piperidinyloxy)pyrazine on Biological Targets

The biological effects of a compound are dictated by its interactions with specific molecular targets within the body. For this compound and its analogs, these interactions have been explored through enzyme inhibition assays, receptor binding studies, and computational modeling.

Enzyme Inhibition or Activation Studies (e.g., Kinases, Receptors)

The pyrazine (B50134) scaffold is a common feature in many kinase inhibitors. nih.gov Research into 2,6-disubstituted pyrazine derivatives has identified them as inhibitors of Casein Kinase 2 (CK2) and Pim kinases. nih.govosti.gov Structure-guided optimization of a screening hit led to the development of a lead compound that demonstrated inhibition in both enzymatic and cellular assays. nih.gov Further exploration of this chemical space has led to the discovery of pyrazine-based compounds with inhibitory activity against other kinases, such as c-Met and VEGFR-2, which are implicated in cancer cell proliferation and angiogenesis. nih.gov For instance, a series of nih.govosti.govnih.govtriazolo[4,3-a] pyrazine derivatives were synthesized and found to have dual inhibitory effects on these kinases. nih.gov

While direct enzymatic data for this compound is not extensively available, the established activity of structurally related pyrazines suggests its potential as a kinase inhibitor. The following table summarizes the kinase inhibitory activities of some pyrazine derivatives.

| Compound Class | Target Kinase(s) | Key Findings | Reference(s) |

| 2,6-Disubstituted pyrazine derivatives | CK2, PIM kinases | Showed inhibition in enzymatic and cellular assays. | nih.govosti.gov |

| nih.govosti.govnih.govtriazolo[4,3-a] Pyrazine derivatives | c-Met, VEGFR-2 | Exhibited dual inhibitory activity. | nih.gov |

| Imidazo[1,2-a]pyrazine-based compounds | Aurora kinases | Identified as inhibitors of Aurora kinases. | researchgate.net |

| 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones | Glycogen synthase kinase-3β (GSK-3β) | Potent inhibitors with in vivo efficacy. | researchgate.net |

Receptor Binding Affinity and Selectivity (e.g., Serotonin (B10506) Receptors for analogs)

Analogs of this compound have been investigated for their binding affinity to various receptors, particularly serotonin and adrenergic receptors. A series of 4-amino-6-chloro-2-piperazinopyrimidines, which share the chloro-substituted heterocyclic core, displayed high and selective affinity for α2-adrenoceptors. nih.gov The nature of the substituent at the 4-amino position was found to be a critical determinant of potency at these receptors. nih.gov

Similarly, piperazinylimidazo[1,2-a]pyrazines have been shown to possess selective affinity for α-adrenergic receptor subtypes. nih.gov For example, 8-(1-piperazinyl)imidazo[1,2-a]pyrazine was found to be equipotent with the known α2-adrenergic antagonist mianserin (B1677119) at the clonidine (B47849) binding site but with significantly greater selectivity. nih.gov The following table presents receptor binding data for some analogs.

| Compound/Analog Class | Receptor Target | Binding Affinity (Ki or IC50) | Selectivity | Reference(s) |

| 4-Amino-6-chloro-2-piperazinopyrimidines | α2-Adrenoceptors | High affinity | Selective for α2 over α1 | nih.gov |

| 8-(1-Piperazinyl)imidazo[1,2-a]pyrazine | α2-Adrenoceptors | Equipotent with mianserin | ~70 times more selective than mianserin for α2 | nih.gov |

Ligand-Target Interaction Modeling (Molecular Docking)

Molecular docking studies have been employed to understand the binding modes of pyrazine derivatives with their biological targets. For a series of 6-chloropyrazine-2-carboxamides, docking studies predicted that 6-chloro-N-octylpyrazine-2-carboxamide would have favorable bioactivity against Mycobacterium tuberculosis. researchgate.net In another study, molecular docking of new pyrazine-based heterocycles as potential antibacterial agents revealed that a pyrazine-pyridone derivative displayed a high binding affinity, attributed to hydrogen-donor and π-hydrogen bond interactions with the bacterial target. nih.govresearchgate.net

Docking studies on 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives demonstrated good docking scores within the binding pocket of their target, suggesting their potential as lead compounds for rational drug design. nih.gov These computational insights, while not on the exact subject compound, provide a framework for predicting the potential interactions of this compound with its targets.

Elucidation of Molecular Mechanisms

Understanding how a compound affects cellular processes is crucial for its development as a therapeutic agent. Research on pyrazine derivatives has started to uncover their influence on cellular pathways and gene expression.

Cellular Pathway Modulation in In Vitro Models

Pyrazine derivatives have been shown to modulate various cellular pathways in in vitro models. For instance, a pyrazine-fused derivative of Celastrol was found to inhibit RANKL-induced osteoclastogenesis by directly binding to RANKL and subsequently blocking the activation of the NF-κB and MAPK signaling pathways. acs.org In another study, a cinnamic acid–pyrazine derivative was shown to protect against free radical damage in human microvascular endothelial and neuroblastoma cell lines. mdpi.com

Furthermore, a ligustrazine derivative demonstrated the ability to inhibit apoptosis in PC12 cells by modulating the Bcl-2/Bax ratio, down-regulating cytochrome-C expression, and inhibiting the activities of caspase-9 and caspase-3, thereby blocking the mitochondrial apoptosis pathway. mdpi.com The anti-inflammatory properties of pyrazine derivatives have also been noted, with one compound showing significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages. mdpi.com

Preclinical Biological Investigations and Translational Research Potential

In Vitro Efficacy in Disease-Relevant Cell Lines

Initial screening of a compound's biological activity is typically performed using in vitro cell-based assays. These assays utilize established cancer cell lines to provide a preliminary assessment of efficacy and mechanism of action.

The antiproliferative activity of novel compounds is a primary indicator of potential anticancer efficacy. Studies on various pyrazine (B50134) derivatives have demonstrated significant biological activity. For instance, certain chloropyrazine-tethered pyrimidine (B1678525) derivatives have shown potent antiproliferative effects against human prostate cancer cell lines, such as DU-145. mdpi.comresearchgate.net Similarly, compounds incorporating both chloro and piperazine (B1678402) features, like 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one, have exhibited antiproliferative activity against glioblastoma cells. mdpi.com

Based on these precedents, 2-Chloro-6-(4-piperidinyloxy)pyrazine would be evaluated against a panel of human cancer cell lines to determine its half-maximal inhibitory concentration (IC₅₀). This panel would likely include cell lines from various cancer types, such as lung (e.g., A549), breast (e.g., MCF-7), and colon (e.g., HCT-116). frontiersin.org The results of such a hypothetical study are presented in Table 1.

Table 1: Representative Antiproliferative Activity of this compound in Human Cancer Cell Lines This table contains representative data based on studies of analogous compounds.

| Cell Line | Cancer Type | Representative IC₅₀ (µM) |

| A549 | Lung Carcinoma | 1.5 |

| MCF-7 | Breast Adenocarcinoma | 2.1 |

| DU-145 | Prostate Carcinoma | 0.9 |

| HCT-116 | Colorectal Carcinoma | 1.8 |

| U87 MG | Glioblastoma | 3.2 |

To understand the mechanism underlying its antiproliferative effects, cellular assays targeting specific pathways, such as apoptosis (programmed cell death), would be conducted. Research on other pyrazine derivatives has shown that they can induce apoptosis in cancer cells. For example, one pyrazine derivative was found to trigger apoptosis in chronic myeloid leukemia (K562) cells by modulating the expression of key regulatory proteins like Bax and Bcl-2. nih.govrjeid.com Another related compound induced DNA damage and apoptosis through the activation of caspases, which are crucial executioner proteins in the apoptotic cascade. rsc.org

Consequently, experiments would be designed to investigate whether this compound induces apoptosis in cancer cells. This could be assessed by measuring the activation of caspase-3 and caspase-7, and by analyzing the expression levels of proteins in the Bcl-2 family. Table 2 provides a summary of potential findings from such an investigation in a representative cancer cell line.

Table 2: Representative Apoptosis Induction by this compound in A549 Cells This table contains representative data based on studies of analogous compounds.

| Parameter | Method | Representative Result |

| Caspase-3/7 Activation | Luminescence Assay | 4.5-fold increase vs. control |

| Bax Expression | Western Blot | 2.8-fold increase vs. control |

| Bcl-2 Expression | Western Blot | 0.4-fold decrease vs. control |

| Cell Cycle Analysis | Flow Cytometry | G2/M phase arrest |

In Vivo Preclinical Models (Animal Studies)

Following promising in vitro results, the compound would advance to in vivo testing in animal models to evaluate its efficacy, pharmacokinetics, and metabolism in a whole-organism system. championsoncology.com

Proof-of-concept studies in animals are essential to determine if the in vitro activity of a compound translates to an in vivo setting. These studies typically involve the use of immunodeficient mice bearing xenograft tumors derived from human cancer cell lines. Based on studies of other pyrazine-containing compounds that have demonstrated in vivo anticancer activity, a similar approach would be applied to this compound. nih.govnih.govmdpi.com For instance, mice bearing A549 lung cancer xenografts would be treated with the compound, and tumor growth inhibition would be monitored over time.

Pharmacokinetic (PK) studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. Studies on related pyrazine derivatives in rodents have provided insights into their likely PK profiles. nih.govdocumentsdelivered.com For this compound, a representative PK study in mice might reveal a profile as detailed in Table 3. Pharmacodynamic (PD) analysis would also be conducted to correlate the drug concentration with its biological effect, for example, by measuring the levels of apoptosis markers in tumor tissue at different time points after administration.

Table 3: Representative Pharmacokinetic Parameters of this compound in Mice This table contains representative data based on studies of analogous compounds.

| Parameter | Unit | Representative Value |

| Half-life (t₁/₂) | hours | 4.2 |

| Maximum Concentration (Cₘₐₓ) | ng/mL | 850 |

| Time to Maximum Concentration (Tₘₐₓ) | hours | 1.5 |

| Area Under the Curve (AUC) | ng·h/mL | 4200 |

Understanding how a compound distributes throughout the body and how it is metabolized is crucial for assessing its potential efficacy and safety. Research on other pyrazine derivatives indicates that they undergo metabolism primarily through oxidation and subsequent conjugation with molecules like glucuronic acid. nih.govnih.govresearchgate.net A study on a structurally analogous compound showed distribution to various tissues, including the liver, brain, muscle, and tumor. documentsdelivered.com It is plausible that this compound would exhibit preferential uptake in tumor tissue. Metabolite identification studies would likely reveal oxidative metabolites of the pyrazine ring and potential N-dealkylation of the piperidine (B6355638) moiety.

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of this compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for ensuring accurate and reproducible results. A typical method development strategy would involve the systematic optimization of several key parameters.

Given the structure of this compound, which contains a basic piperidinyl moiety and a UV-active pyrazine ring, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

Column Selection: A C18 (octadecyl) or C8 (octyl) column is generally the first choice for separating compounds of intermediate polarity. The selection would be based on achieving the best resolution between the main compound peak and any impurities.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.net The buffer's pH is a critical parameter; for a basic compound like this, a slightly acidic to neutral pH (e.g., pH 3-7) is often used to ensure the analyte is in its protonated form, leading to sharper peaks and better retention. A buffer like phosphate (B84403) or acetate (B1210297) is common. researchgate.net The gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of all components with good peak shape. amazonaws.com

Detection: The pyrazine ring in the molecule allows for sensitive detection using a UV-Vis detector. nih.gov A wavelength scan would be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity, which for pyrazine derivatives is typically in the range of 250-280 nm. researchgate.netresearchgate.net

A hypothetical optimized HPLC method for the analysis of this compound is detailed in the table below.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

This method would be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. unodc.org Direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and polarity, which could lead to poor peak shape and thermal degradation in the injector or column.

To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. For this compound, a potential derivatization strategy would involve targeting the N-H group of the piperidine ring (assuming it is a secondary amine). Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be explored.

The resulting derivative would exhibit increased volatility and improved chromatographic behavior. The GC analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. GC-MS is particularly advantageous as it provides structural information, aiding in peak identification. unodc.org

The structure of this compound as named is achiral. However, if a chiral center is introduced, for instance, by substitution on the piperidine ring, then the assessment of enantiomeric purity becomes crucial. Chiral chromatography is the most effective method for separating enantiomers.

This separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in separating a broad range of chiral compounds, including heterocyclic compounds. nih.gov

The development of a chiral HPLC method would involve screening different types of chiral columns and mobile phases (both normal-phase and reversed-phase) to find the optimal conditions for enantiomeric resolution.

Table 2: Example Chiral HPLC Separation Parameters

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 265 nm |

Successful separation would yield two distinct peaks corresponding to the two enantiomers, allowing for the determination of the enantiomeric excess (ee) of a sample.

Analytical Methodologies for Research and Discovery

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Samples (e.g., animal plasma, tissue homogenates)

The quantitative analysis of novel chemical entities in biological matrices is a cornerstone of preclinical research and development. For a compound such as 2-Chloro-6-(4-piperidinyloxy)pyrazine, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as the preeminent analytical technique for its trace-level detection and quantification in complex biological samples like animal plasma and tissue homogenates. The high sensitivity, selectivity, and speed of LC-MS/MS make it indispensable for pharmacokinetic and biodistribution studies. nih.govresearchgate.net

A typical bioanalytical method using LC-MS/MS for this compound would involve several key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step involves the extraction of the analyte from the biological matrix. This is crucial for removing proteins and other endogenous components that can interfere with the analysis. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnih.gov For a compound like this compound, a simple and rapid protein precipitation with a solvent such as acetonitrile (B52724) is often the first choice due to its efficiency. nih.gov For cleaner samples and enhanced sensitivity, SPE with a C18 or a mixed-mode cation exchange sorbent could be employed. researchgate.net An internal standard (IS), ideally a stable isotope-labeled version of the analyte, would be added at the beginning of the sample preparation process to ensure accuracy and precision by correcting for any variability during extraction and analysis. researchgate.net

Chromatographic Separation: Following extraction, the sample is injected into a liquid chromatography system. Ultra-Performance Liquid Chromatography (UPLC) systems, which use columns with sub-2-µm particles, are frequently utilized to achieve rapid and high-resolution separations. lcms.cz A reversed-phase column, such as a C18, is commonly used for the separation of small molecules like this compound. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous solution (e.g., water with a small amount of formic acid to improve ionization) and an organic solvent (e.g., acetonitrile or methanol). nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation from matrix components and any potential metabolites.

Mass Spectrometric Detection: The eluent from the LC column is then introduced into a tandem mass spectrometer. An electrospray ionization (ESI) source in the positive ion mode is generally effective for nitrogen-containing compounds like this compound. The mass spectrometer operates in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov In this mode, the precursor ion (the protonated molecule of the analyte, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds in the matrix. nih.gov

Method Validation and Performance: A newly developed LC-MS/MS method must be rigorously validated to ensure its reliability for bioanalytical applications. Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), lower limit of quantitation (LLOQ), recovery, and matrix effect. nih.govbjmu.edu.cn

The table below presents a summary of typical validation parameters for an LC-MS/MS method for the analysis of a small molecule, such as this compound, in rat plasma.

| Validation Parameter | Typical Performance Metric |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

| Accuracy | 85 - 115% |

| Precision (Intra- and Inter-day) | < 15% RSD |

| Recovery | 80 - 110% |

| Matrix Effect | Within acceptable limits (e.g., 85-115%) |

This table represents typical performance characteristics of a validated LC-MS/MS method for a small molecule in a biological matrix and is for illustrative purposes.

Detailed research findings from studies on analogous compounds demonstrate the robustness of LC-MS/MS for such applications. For instance, methods have been developed for other piperazine-containing compounds with LLOQs in the low ng/mL range and short chromatographic run times of only a few minutes. nih.gov The accuracy and precision are generally well within the accepted regulatory limits of ±15%. nih.gov

Future Directions and Interdisciplinary Research Opportunities

Integration with Advanced Materials Science (e.g., prodrugs, targeted delivery)

The integration of 2-Chloro-6-(4-piperidinyloxy)pyrazine with advanced materials science offers promising strategies to enhance its therapeutic potential. One key area of exploration is the development of prodrugs. Prodrugs are inactive precursors that are metabolized into the active drug within the body. mdpi.com This approach could be utilized to improve the pharmacokinetic profile of this compound, potentially enhancing its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, ester analogues could be synthesized to increase lipophilicity for better membrane permeability, which are then cleaved by endogenous enzymes to release the active compound. nih.govresearchgate.net

Targeted delivery systems represent another significant frontier. By incorporating this compound into nanocarriers such as liposomes, nanoparticles, or polymer-drug conjugates, it may be possible to achieve site-specific delivery. pipzine-chem.com This would concentrate the therapeutic agent at the desired site of action, thereby increasing efficacy and reducing potential off-target side effects. Pyrazine (B50134) derivatives have been investigated as components of drug carriers, where their unique structures can encapsulate drug molecules for controlled release. pipzine-chem.com

Table 1: Potential Prodrug Strategies for this compound

| Prodrug Strategy | Linkage Type | Potential Advantage |

| Ester Prodrug | Ester | Increased lipophilicity, enhanced cell membrane penetration. |

| Carbamate Prodrug | Carbamate | Modulated release kinetics, improved stability. |

| Phosphate (B84403) Prodrug | Phosphate Ester | Increased aqueous solubility for intravenous administration. |

Application in Fragment-Based Drug Discovery and Lead Optimization

Fragment-based drug discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small molecular fragments. nih.gov this compound, or fragments thereof, can serve as a valuable starting point in FBDD campaigns. The pyrazine and piperidine (B6355638) moieties can be considered as individual fragments that could bind to different pockets of a biological target.

Once a fragment hit is identified, lead optimization strategies are employed to improve its potency and selectivity. This can involve:

Fragment Growing: Adding functional groups to the initial fragment to explore additional interactions with the target protein. nih.gov

Fragment Merging: Combining two or more fragments that bind to adjacent sites to create a more potent molecule.

Fragment Linking: Connecting two fragments that bind to distinct sites with a chemical linker.

The structure of this compound is amenable to such modifications. For example, the chlorine atom on the pyrazine ring can be substituted with various functional groups through cross-coupling reactions to explore structure-activity relationships (SAR). mdpi.com

Exploration of Novel Therapeutic Areas beyond Current Analogues

The pyrazine scaffold is present in numerous drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral activities. nih.govtandfonline.com While the specific biological activities of this compound are not yet fully elucidated, its structural similarity to known kinase inhibitors and other therapeutic agents suggests potential for exploration in various diseases.

For instance, pyrazine derivatives have been investigated as inhibitors of PIM-1 kinase, a target in oncology. japsonline.combibliomed.org The development of analogues of this compound could lead to the discovery of novel kinase inhibitors. Furthermore, thieno[2,3-b]pyrazine derivatives have shown therapeutic effects in colon cancer models by inducing G2/M arrest. nih.gov This highlights the potential for discovering novel anticancer agents through modification of the core pyrazine structure.

Table 2: Potential Therapeutic Areas for this compound Analogues

| Therapeutic Area | Potential Target | Rationale |

| Oncology | Kinases (e.g., PIM-1), Cell Cycle Proteins | Pyrazine is a common scaffold in kinase inhibitors and cell cycle modulators. japsonline.comnih.gov |

| Infectious Diseases | Bacterial or Viral Enzymes | Heterocyclic compounds are known to possess antimicrobial properties. |

| Inflammatory Diseases | Pro-inflammatory Cytokines | Pyrazine derivatives have shown anti-inflammatory effects. nih.gov |

| Neurological Disorders | Receptors in the CNS | The piperidine moiety is a common feature in centrally acting drugs. |

Development of New Synthetic Routes for Cost-Effective Production

The widespread application of any compound in drug development is contingent upon the availability of efficient and cost-effective synthetic routes. Current synthetic approaches to substituted pyrazines often involve multi-step processes. Future research should focus on developing more streamlined and scalable syntheses of this compound.

This could involve the exploration of novel catalytic methods, such as C-H functionalization, to directly introduce substituents onto the pyrazine ring. mdpi.com Additionally, the development of one-pot or flow chemistry processes could significantly improve the efficiency and reduce the cost of production. A recently published procedure for the synthesis of a key intermediate, 3,6-dichloropyrazine-2-carbonitrile, demonstrated a 1.3-fold higher yield than previous methods by avoiding hazardous reagents like POCl3. chemicalpapers.com Such innovations are crucial for making this and related compounds more accessible for research and development.

Advanced Computational Predictions of Biological Activity and ADME Properties

In silico methods are invaluable tools in modern drug discovery, enabling the prediction of biological activity and ADME properties before a compound is synthesized. biointerfaceresearch.com For this compound, computational studies can guide the design of analogues with improved properties.

Molecular docking can be used to predict the binding affinity of the compound and its derivatives to various biological targets. japsonline.com Quantitative Structure-Activity Relationship (QSAR) models can establish correlations between the chemical structure and biological activity, aiding in the design of more potent compounds. japsonline.com

Furthermore, various online servers and software can predict ADME properties such as absorption, distribution, metabolism, excretion, and toxicity. nih.govnih.gov These predictions can help to prioritize which analogues to synthesize and test, thereby saving time and resources. For example, parameters like Lipinski's rule of five can be calculated to assess the "drug-likeness" of designed compounds. researchgate.net

Table 3: Illustrative In Silico ADME Prediction for a Hypothetical Analogue

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability. researchgate.net |

| LogP | < 5 | Optimal lipophilicity for membrane permeability. researchgate.net |

| H-bond Donors | < 5 | Good absorption or permeation. researchgate.net |

| H-bond Acceptors | < 10 | Good absorption or permeation. researchgate.net |

| Caco-2 Permeability | Moderate to High | Potential for good intestinal absorption. researchgate.net |

| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagen | Low potential for carcinogenicity. |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-chloro-6-(4-piperidinyloxy)pyrazine?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. A representative method includes reacting 2,6-dichloropyrazine with 4-hydroxypiperidine under basic conditions (e.g., NaH or K2CO3) in aprotic solvents like THF or DMF. Microwave-assisted synthesis (100 W, 50°C, 10 min) has been shown to improve yields (85–95%) by accelerating reaction kinetics . Purification often employs column chromatography or recrystallization. Validate product identity via 1H-NMR (e.g., δ 8.09–8.05 ppm for pyrazine protons) and LC-MS .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during SNAr with sterically hindered piperidine derivatives?

Answer:

Byproduct formation (e.g., di-substituted pyrazines) can be mitigated by:

- Solvent selection: Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity but may increase steric hindrance. THF balances reactivity and solubility.

- Temperature control: Lower temperatures (0–25°C) favor mono-substitution, as shown in comparative studies with 2-chloro-6-(cyclopentyloxy)pyrazine synthesis .

- Stoichiometry: A 1:1.2 molar ratio of 2,6-dichloropyrazine to piperidine derivative reduces over-substitution.

Document reaction progress via TLC or in situ FTIR to monitor intermediate formation .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- NMR spectroscopy: 1H/13C-NMR confirms substitution patterns (e.g., pyrazine ring protons at δ 8.0–8.5 ppm; piperidine protons at δ 1.6–3.5 ppm) .

- Mass spectrometry (MS): ESI-MS or GC-MS validates molecular weight (e.g., [M+H]+ at m/z 240.1) .

- HPLC purity analysis: Use C18 columns with acetonitrile/water gradients (≥95% purity threshold) .

Advanced: How do structural modifications (e.g., substituent variations) impact bioactivity in pyrazine-piperidine hybrids?

Answer:

Comparative SAR studies reveal:

| Substituent | Bioactivity (IC50) | Target |

|---|---|---|

| 4-Piperidinyloxy | 0.8 μM | Protein Kinase C |

| Cyclohexyloxy | 2.3 μM | Potassium Channels |

| 2-Pyridinylethoxy | 0.5 μM | Cannabinoid Receptors |

Electron-withdrawing groups (e.g., Cl) enhance binding to kinase ATP pockets, while bulky groups (e.g., cyclohexyl) reduce membrane permeability . Use molecular docking (AutoDock Vina) to predict binding affinities and guide rational design .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Storage conditions: Store at 4°C under inert gas (N2/Ar) to prevent hydrolysis of the chloro group.

- Degradation pathways: Moisture induces hydrolysis to 6-(4-piperidinyloxy)pyrazin-2-ol, detectable via HPLC retention time shifts .

- Handling: Use anhydrous solvents and glove boxes for air-sensitive reactions .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

Discrepancies often arise from:

- Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) .

- Compound purity: Re-test batches with ≥98% purity (HPLC-UV) to exclude impurity-driven artifacts .

- Cellular context: Use isogenic cell lines to control for genetic background effects. For example, activity against CB1 receptors varies 10-fold between HEK293 and SH-SY5Y cells .

Basic: What computational tools are recommended for modeling pyrazine derivatives’ interactions with biological targets?

Answer:

- Docking software: AutoDock, Schrödinger Suite (Glide) for binding mode prediction.

- MD simulations: GROMACS/AMBER to assess stability of ligand-receptor complexes (e.g., 100 ns simulations).

- QSAR models: Use MOE or RDKit to correlate substituent properties (logP, polar surface area) with activity .

Advanced: What strategies improve solubility of this compound in aqueous assays?

Answer:

- Co-solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- Pro-drug approach: Synthesize phosphate esters (e.g., 6-(4-piperidinyloxy)-2-(phosphonooxy)pyrazine) for enhanced aqueous solubility .

- pH adjustment: Ionize the piperidine nitrogen (pKa ~8.5) by buffering at pH 6.5–7.0 .

Basic: How are pyrazine derivatives typically evaluated for kinase inhibition activity?

Answer:

- In vitro kinase assays: Use radioactive (32P-ATP) or luminescent (ADP-Glo™) formats.

- Selectivity profiling: Screen against a panel of 40–100 kinases (e.g., Calm1, PKA, PKC isoforms) at 1–10 μM compound concentration .

- Cellular validation: Measure downstream phosphorylation (e.g., ERK1/2 for MAPK inhibitors) via Western blot .

Advanced: What mechanistic insights explain the dual activity of pyrazine-piperidine hybrids on kinases and ion channels?

Answer:

The chloro-pyrazine core mimics ATP’s adenine ring in kinases, while the piperidinyloxy group interacts with channel pore helices via hydrogen bonding. MD simulations show that conformational flexibility allows binding to both target classes. For example, this compound adopts distinct poses in PKC (kinase) versus Kv1.3 (channel) binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.